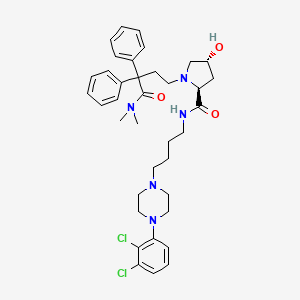

MOR agonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H47Cl2N5O3 |

|---|---|

Molecular Weight |

680.7 g/mol |

IUPAC Name |

(2S,4R)-N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C37H47Cl2N5O3/c1-41(2)36(47)37(28-12-5-3-6-13-28,29-14-7-4-8-15-29)18-21-44-27-30(45)26-33(44)35(46)40-19-9-10-20-42-22-24-43(25-23-42)32-17-11-16-31(38)34(32)39/h3-8,11-17,30,33,45H,9-10,18-27H2,1-2H3,(H,40,46)/t30-,33+/m1/s1 |

InChI Key |

KZUQRBDBFQHGDF-NDKRRWIDSA-N |

Isomeric SMILES |

CN(C)C(=O)C(CCN1C[C@@H](C[C@H]1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

CN(C)C(=O)C(CCN1CC(CC1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of MOR Agonist-2: A Dual-Target Approach to Safer Analgesics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for potent analgesics with a reduced side-effect profile is a cornerstone of modern medicinal chemistry. A promising strategy in this endeavor is the development of dual-target ligands that modulate the mu-opioid receptor (MOR) for pain relief while simultaneously engaging a second target to mitigate adverse effects like addiction and respiratory depression. This whitepaper details the discovery, development, and characterization of a key compound in this class, often referred to as MOR agonist-2 (also designated as compound 46 in seminal literature), a molecule designed to act as a partial agonist at the MOR and an antagonist at the dopamine D3 receptor (D3R).[1][2]

Introduction: The Rationale for a Dual-Target Ligand

Traditional MOR agonists, such as morphine and fentanyl, are highly effective analgesics but are fraught with severe side effects, including a high potential for abuse, respiratory depression, and constipation.[3] These liabilities are primarily mediated through MOR activation. The underlying hypothesis for the development of this compound (compound 46) is that by incorporating a D3R antagonist pharmacophore, it is possible to retain the analgesic properties of MOR activation while counteracting the rewarding mechanisms that lead to addiction.[1][4] The dopamine D3 receptor is implicated in the reinforcing effects of drugs of abuse, and its antagonism can reduce drug-seeking behavior.

This compound was developed through a rational drug design strategy, tethering a known MOR agonist scaffold derived from loperamide with a D3R antagonist pharmacophore. This bivalent approach aims to create a single chemical entity with a unique pharmacological profile, offering a potentially safer therapeutic window compared to conventional opioids.

Mechanism of Action and Signaling Pathways

The MOR is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, primarily signals through the inhibitory G protein (Gi/o) pathway. This initiates a cascade of intracellular events including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, leading to neuronal hyperpolarization and reduced nociceptive signal transmission. This G protein-mediated pathway is believed to be responsible for the desired analgesic effects.

However, MOR activation also triggers a second major pathway involving β-arrestin recruitment. The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction leads to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The β-arrestin pathway has been linked to many of the undesirable side effects of opioids, including respiratory depression and tolerance.

The development of "biased agonists"—ligands that preferentially activate the G protein pathway over the β-arrestin pathway—is a major goal in opioid research. This compound is designed as a partial agonist, which inherently may reduce the maximal activation of both pathways compared to a full agonist, potentially contributing to an improved safety profile.

Below is a diagram illustrating the canonical signaling pathways of the mu-opioid receptor.

Synthesis

The synthesis of this compound (compound 46) and its analogues is achieved through a multi-step process centered on a bivalent drug design strategy. The core principle involves linking a MOR agonist primary pharmacophore (PP) with a D3R antagonist PP. The synthesis generally starts from a known MOR agonist scaffold, such as that of loperamide, which is then chemically modified to introduce a linker at a position that does not disrupt MOR binding. A separate synthesis produces the D3R antagonist moiety, which is then coupled to the modified MOR scaffold via the linker to yield the final dual-target compound. The specific choice of linker length and composition is critical for optimizing the binding affinities at both receptors simultaneously.

Preclinical Data

The pharmacological profile of this compound (compound 46) has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at both the mu-opioid and dopamine D3 receptors.

Table 1: In Vitro Binding Affinity of Compound 46

| Receptor Target | Binding Affinity (Ki) | Selectivity |

| Dopamine D3 (D3R) | 7.26 nM | 19.4-fold vs D2R |

| Mu-Opioid (MOR) | 564 nM | - |

Data sourced from Bonifazi et al., Journal of Medicinal Chemistry, 2023.

The data demonstrates that compound 46 possesses high affinity for the D3R and moderate affinity for the MOR, consistent with its design as a dual-target ligand. The selectivity for D3R over the closely related D2R is a key feature, as D2R activity is associated with different physiological effects.

Experimental Protocols

The characterization of this compound relies on established pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of the test compound for the target receptors.

-

Objective: To measure the displacement of a radiolabeled ligand from MOR and D3R by compound 46.

-

Materials:

-

Cell membranes prepared from cell lines expressing human recombinant MOR or D3R (e.g., CHO or HEK293 cells).

-

Radioligand for MOR (e.g., [³H]DAMGO).

-

Radioligand for D3R (e.g., [³H]spiperone).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., naloxone for MOR, haloperidol for D3R).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: G Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the functional activation of G proteins following receptor stimulation by an agonist, providing a measure of efficacy (Emax) and potency (EC50).

-

Objective: To quantify the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G proteins coupled to the MOR.

-

Materials:

-

Cell membranes expressing MOR.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound and a reference full agonist (e.g., DAMGO).

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Membranes are pre-incubated with GDP to ensure G proteins are in an inactive state.

-

The membranes are then incubated with varying concentrations of the test compound.

-

[³⁵S]GTPγS is added to the mixture. Agonist binding to the MOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: Data are plotted as the percentage of stimulation over basal vs. the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

Functional Assays: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated MOR, a key step in the desensitization pathway.

-

Objective: To measure the potency and efficacy of this compound in promoting the interaction between MOR and β-arrestin 2.

-

Methodology: Commonly used methods include enzyme fragment complementation (EFC) assays (e.g., PathHunter by DiscoverX) or Bioluminescence Resonance Energy Transfer (BRET) assays.

-

General Principle (EFC):

-

A cell line is engineered to express the MOR fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

-

In the basal state, the fragments are separate, and the enzyme is inactive.

-

Upon addition of an agonist, the MOR is activated, and β-arrestin is recruited to the receptor.

-

This recruitment brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.

-

A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent or fluorescent signal.

-

-

Procedure:

-

The engineered cells are plated in microtiter plates.

-

Varying concentrations of the test compound are added to the wells.

-

The plates are incubated for a specific time (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.

-

The detection reagents containing the enzyme substrate are added.

-

After a final incubation period, the luminescent or fluorescent signal is read using a plate reader.

-

-

Data Analysis: Similar to the GTPγS assay, dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion and Future Directions

This compound (compound 46) represents a significant step in the rational design of safer opioid analgesics. By integrating MOR partial agonism with D3R antagonism, this dual-target ligand offers a novel therapeutic strategy aimed at dissociating analgesia from addiction liability. The preclinical data gathered so far support its intended pharmacological profile. Further development will require extensive in vivo studies to evaluate its analgesic efficacy in various pain models, as well as comprehensive safety pharmacology to assess its potential for respiratory depression, constipation, and abuse liability compared to standard-of-care opioids. The continued exploration of such multi-target ligands holds great promise for addressing the ongoing opioid crisis.

References

- 1. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of MOR Agonist-2 Dual-Target Drugs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a paradigm shift, moving away from conventional single-target opioids towards innovative dual-target agonists. This evolution is driven by the urgent need for potent analgesics with improved safety profiles, particularly a reduction in the severe adverse effects associated with traditional µ-opioid receptor (MOR) agonists. This technical guide delves into the core mechanism of action of a prominent class of these novel therapeutics: MOR agonist-2 dual-target drugs. By simultaneously engaging the MOR and a second receptor, these compounds aim to achieve a synergistic analgesic effect while mitigating undesirable side effects like respiratory depression, constipation, and abuse potential.

This guide will focus primarily on MOR-Nociceptin/Orphanin FQ peptide (NOP) receptor dual agonists, a well-researched class of these compounds, and will also provide comparative data on MOR-Delta Opioid Receptor (DOR) and MOR-Neurokinin 1 (NK1) receptor dual agonists. We will explore their signaling pathways, present quantitative pharmacological data, and provide detailed experimental protocols for their characterization.

The Rationale for Dual-Target Agonism

Traditional MOR agonists, while effective analgesics, indiscriminately activate MORs throughout the central nervous system, leading to a narrow therapeutic window. The simultaneous activation of a second, carefully selected receptor can modulate the downstream signaling of MOR activation, leading to a more favorable therapeutic outcome.

MOR-NOP Dual Agonism: The NOP receptor, a member of the opioid receptor family, produces antinociceptive effects, particularly in chronic pain states, and has been shown to counteract some of the adverse effects of MOR activation.[1][2] Co-activation of MOR and NOP receptors is hypothesized to produce synergistic analgesia while the NOP-mediated signaling may attenuate MOR-induced respiratory depression and reward pathways.[3][4]

MOR-DOR Dual Agonism: The delta-opioid receptor (DOR) also plays a role in analgesia. Preclinical studies suggest that dual MOR-DOR agonists may offer potent analgesia with a reduced propensity for tolerance and dependence compared to MOR-selective agonists.[5]

MOR-NK1 Dual Agonism: The neurokinin-1 (NK1) receptor, the receptor for Substance P, is involved in pain transmission. Dual MOR agonist/NK1 antagonist ligands are being explored for their potential to provide enhanced analgesia, particularly in neuropathic pain states.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding and functional activity of representative this compound dual-target compounds. This data is crucial for understanding the potency, efficacy, and selectivity of these ligands at their respective targets.

Table 1: In Vitro Pharmacological Profile of MOR-NOP Dual Agonists

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Efficacy (Emax, % vs. Standard) | Reference |

| Cebranopadol | Human MOR | 0.7 | 1.2 | 104% (vs. DAMGO) | |

| Human NOP | 0.9 | 13.0 | 89% (vs. N/OFQ) | ||

| Human DOR | 18 | 110 | 105% (vs. SNC80) | ||

| Human KOR | 2.6 | 17 | 67% (vs. U-69,593) | ||

| AT-121 | Human MOR | 16.49 | - | Partial Agonist | |

| Human NOP | 3.67 | - | Partial Agonist |

Table 2: In Vitro Pharmacological Profile of a MOR-DOR Dual Agonist

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Efficacy (Emax, % vs. Standard) | Reference |

| SRI-22141 | Human MOR | 19.7 ± 0.9 | 0.2 ± 0.01 | 118 ± 1.0% (vs. DAMGO) | |

| Human DOR | 5.1 ± 1.6 | 1.3 ± 0.1 | 73 ± 1.5% (vs. SNC80) | ||

| Human KOR | 9.4 ± 2.4 | - | - |

Table 3: In Vitro Pharmacological Profile of a MOR Agonist/NK1 Antagonist

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Ligand 3 | Human MOR | 2.1 ± 0.3 | Agonist (EC50 = 1.2 ± 0.2 nM) | |

| (H-Dmt-d-Ala-Gly-NMePhe-Pro-Leu-Trp-NH-Bn(3′,5′-(CF3)2)) | Human DOR | 15.3 ± 2.1 | Agonist (EC50 = 10.5 ± 1.5 nM) | |

| Human NK1 | 1.8 ± 0.2 | Antagonist (IC50 = 2.5 ± 0.3 nM) |

Signaling Pathways and Mechanisms of Synergy

Both MOR and NOP are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

The synergistic analgesic effect of MOR-NOP dual agonists is thought to arise from the convergence of their signaling pathways on key nodes involved in pain transmission. While the precise molecular mechanisms are still under investigation, potential points of crosstalk include:

-

Enhanced G-protein activation: Co-activation may lead to a more robust and sustained inhibition of adenylyl cyclase than activation of either receptor alone.

-

Modulation of downstream kinases: The integrated signal from both receptors could differentially regulate the activity of kinases such as MAPKs (e.g., ERK, p38), which are implicated in both analgesia and the development of tolerance.

-

β-arrestin signaling: Biased agonism, where a ligand preferentially activates G-protein signaling over β-arrestin recruitment, is a key area of research. NOP receptor activation may modulate the β-arrestin recruitment profile of the MOR, potentially contributing to the reduced side-effect profile.

Caption: MOR-NOP dual agonist signaling pathway.

Experimental Protocols

The characterization of this compound dual-target drugs involves a series of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Assays

4.1.1. Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for the MOR and the second target receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human MOR or the second target receptor.

-

Radioligand specific for each receptor (e.g., [³H]-DAMGO for MOR, [³H]-Nociceptin for NOP).

-

Non-labeled standard ligands for non-specific binding determination (e.g., Naloxone for MOR).

-

Test compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and cocktail.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a non-labeled ligand (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand competition binding assay workflow.

4.1.2. cAMP Functional Assay

This assay measures the ability of a test compound to activate Gi/o-coupled receptors and inhibit cAMP production.

Materials:

-

Cells stably expressing the target receptor (e.g., CHO or HEK293 cells).

-

Test compound at various concentrations.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

-

Cell culture medium and reagents.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96- or 384-well plate and incubate overnight.

-

Pre-treat the cells with the test compound at various concentrations for a specified time.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells (if required by the kit) and add the detection reagents from the cAMP assay kit.

-

Incubate as per the kit instructions.

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy) of the test compound for inhibiting forskolin-stimulated cAMP accumulation.

Caption: cAMP functional assay workflow for Gi-coupled receptors.

In Vivo Assays

4.2.1. Assessment of Analgesia

Standard rodent models are used to evaluate the antinociceptive effects of the dual-target agonists.

-

Hot Plate Test: This test measures the latency of a rodent to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. It primarily assesses supraspinal analgesic effects.

-

Tail-Flick Test: This test measures the time it takes for a rodent to withdraw its tail from a radiant heat source. It is primarily a measure of spinal reflex and is sensitive to opioid analgesics.

4.2.2. Assessment of Side Effects

-

Respiratory Depression: This can be assessed in rodents using whole-body plethysmography to measure changes in respiratory rate, tidal volume, and minute ventilation following drug administration.

-

Constipation: Opioid-induced constipation is evaluated by measuring the gastrointestinal transit time of a charcoal meal or by quantifying the number and weight of fecal pellets produced over a specific period.

-

Abuse Potential: Conditioned place preference (CPP) or self-administration paradigms are used to assess the rewarding and reinforcing properties of the compounds.

Conclusion

This compound dual-target drugs represent a promising strategy in the development of safer and more effective analgesics. By rationally combining MOR agonism with the modulation of a second receptor, such as the NOP receptor, it is possible to achieve potent pain relief with a significant reduction in the life-threatening and debilitating side effects of traditional opioids. The in-depth characterization of these compounds through a combination of in vitro and in vivo assays, as outlined in this guide, is essential for advancing these novel therapeutics from the laboratory to the clinic. Further research into the intricate signaling crosstalk and the development of compounds with optimized dual-target profiles will continue to drive innovation in the field of pain management.

References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Mu-Delta Opioid Agonist Demonstrates Enhanced Efficacy with Reduced Tolerance and Dependence in Mouse Neuropathic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Novel Properties of Compound 46 (BPR1M97), a Dual MOR/NOP Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 46, also identified as BPR1M97, is a novel small molecule that exhibits potent dual agonist activity at the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] Extensive preclinical evaluation indicates that BPR1M97 functions as a full agonist at the MOR, while its activity at the NOP receptor is characterized as G-protein biased.[1] This unique pharmacological profile translates to a potent antinociceptive efficacy across various animal models of pain, including cancer-induced pain, with a faster onset of action compared to morphine. Critically, BPR1M97 demonstrates a significantly improved safety and tolerability profile over traditional opioids, with markedly reduced respiratory and cardiovascular dysfunction, less gastrointestinal inhibition, and diminished withdrawal symptoms. This technical guide provides a comprehensive overview of the available data on BPR1M97, detailing its pharmacological properties, experimental protocols, and signaling pathways to facilitate further research and development.

Introduction

The clinical utility of traditional MOR agonists, the cornerstone of severe pain management, is significantly hampered by a narrow therapeutic window and a high incidence of severe adverse effects, including respiratory depression, constipation, tolerance, and addiction. The development of novel analgesics with improved safety profiles is a paramount challenge in medicinal chemistry. One promising strategy involves the design of bifunctional ligands that target multiple receptors implicated in pain modulation. Compound 46 (BPR1M97) has emerged from such efforts as a potent dual agonist of the MOR and the NOP receptor. The NOP receptor system is known to play a complex role in nociception, and its activation can produce analgesia with a reduced side-effect profile compared to MOR activation. The dual agonism of BPR1M97 is hypothesized to contribute to its potent analgesic effects while mitigating the undesirable effects associated with conventional opioids.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for compound 46 (BPR1M97).

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Species | Assay Type |

| Ki | Mu-Opioid Receptor (MOR) | 1.8 nM | Not Specified | Radioligand Binding |

| Ki | Nociceptin/Orphanin FQ (NOP) Receptor | 4.2 nM | Not Specified | Radioligand Binding |

| Functional Activity | MOR | Full Agonist | Not Specified | cAMP Production, β-Arrestin Recruitment, Internalization, Membrane Potential |

| Functional Activity | NOP Receptor | G-Protein Biased Agonist | Not Specified | Not Specified |

Data sourced from commercial supplier information and abstracts of primary research.

Table 2: In Vivo Antinociceptive Efficacy

| Animal Model | Test | ED50 | Route of Administration | Species |

| Acute Nociceptive Pain | Tail-Flick Test | 1.059 mg/kg | Not Specified | Mouse (Wild Type B6) |

| Cancer-Induced Pain | Not Specified | Effective Analgesia | Subcutaneous | Not Specified |

Data sourced from abstracts of primary research.

Table 3: In Vivo Brain Concentration

| Compound | Brain Concentration | Species |

| Compound 46 (BPR1M97) | 11696 ng/g | Mouse |

Data sourced from abstracts of primary research.

Experimental Protocols

The following are summaries of the experimental protocols used to characterize compound 46 (BPR1M97), based on the available information. Detailed, step-by-step protocols would require access to the full-text research articles.

In Vitro Assays

-

Radioligand Binding Assays: These assays were performed to determine the binding affinity (Ki) of BPR1M97 for the MOR and NOP receptors. The general principle involves incubating the compound at various concentrations with cell membranes expressing the receptor of interest and a radiolabeled ligand. The displacement of the radioligand by the test compound is measured to calculate the binding affinity.

-

Cyclic AMP (cAMP) Production Assays: To assess the functional agonist activity at Gi/o-coupled receptors like MOR, cAMP assays are used. In these assays, cells expressing the receptor are stimulated with the agonist, and the resulting inhibition of forskolin-stimulated cAMP production is measured.

-

β-Arrestin Recruitment Assays: These assays are crucial for determining G-protein bias. A common method is the PathHunter assay, where the recruitment of β-arrestin to the activated receptor is measured using a chemiluminescent signal.

-

Receptor Internalization Assays: Agonist-induced receptor internalization can be visualized and quantified using techniques like fluorescence microscopy with tagged receptors or antibody-based assays that measure the amount of receptor remaining on the cell surface.

-

Membrane Potential Assays: Activation of MOR can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. This change in membrane potential can be measured using fluorescent dyes.

In Vivo Assays

-

Tail-Flick Test: This is a standard test for assessing spinal analgesia. A mouse's tail is exposed to a noxious heat stimulus, and the latency to flick the tail away is measured. An increase in this latency indicates an antinociceptive effect.

-

Cancer-Induced Pain Models: These models involve the induction of a tumor in an animal, which leads to the development of chronic pain-like behaviors. The efficacy of an analgesic is assessed by its ability to reverse these behaviors.

-

Respiratory and Cardiovascular Function: Respiratory function can be monitored using whole-body plethysmography to measure parameters like breathing frequency and tidal volume. Cardiovascular parameters such as heart rate and blood pressure are typically measured using telemetry or tail-cuff methods.

-

Gastrointestinal Transit (Charcoal Meal Test): To assess the constipating effects of opioids, a charcoal meal is administered to the animal, and after a set time, the distance the charcoal has traveled through the intestines is measured. A decrease in transit indicates constipation.

-

Naloxone-Precipitated Withdrawal: To evaluate physical dependence, animals are chronically treated with the opioid, and then withdrawal is induced by administering an opioid antagonist like naloxone. The severity of withdrawal symptoms (e.g., jumping, wet dog shakes) is then scored.

Signaling Pathways and Experimental Workflows

MOR Agonist Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a full MOR agonist like BPR1M97. Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in an overall inhibitory effect on neuronal activity. As a full agonist, BPR1M97 also induces β-arrestin recruitment, leading to receptor desensitization, internalization, and potentially biased signaling.

Caption: MOR signaling pathway activated by Compound 46 (BPR1M97).

Experimental Workflow for In Vivo Antinociceptive Testing

The following diagram outlines a typical workflow for assessing the antinociceptive properties of a novel compound like BPR1M97 in an animal model.

Caption: Workflow for in vivo antinociceptive efficacy testing.

Discussion and Future Directions

Compound 46 (BPR1M97) represents a significant advancement in the quest for safer and more effective opioid analgesics. Its dual MOR/NOP receptor agonist profile appears to confer potent antinociception with a substantially reduced burden of the classic opioid-related side effects. The full MOR agonism ensures strong analgesic efficacy, while the concomitant NOP receptor activation likely contributes to the improved safety profile.

Further research is warranted to fully elucidate the therapeutic potential of BPR1M97. Key areas for future investigation include:

-

Detailed Signaling Studies: A comprehensive analysis of the G-protein and β-arrestin signaling pathways activated by BPR1M97 at both MOR and NOP receptors is needed to fully understand its functional selectivity.

-

Chronic Dosing Studies: Long-term studies are required to assess the development of tolerance to the analgesic effects of BPR1M97 and to evaluate its long-term safety.

-

Abuse Liability Studies: While initial data suggests reduced withdrawal, more extensive studies are needed to definitively determine the abuse and addiction potential of BPR1M97.

-

Pharmacokinetic and Metabolism Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of BPR1M97 is essential for its further development as a clinical candidate.

References

The Role of MOR Agonist-2 in the Development of Safer Analgesics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The opioid crisis has underscored the urgent need for potent analgesics with improved safety profiles, particularly concerning abuse liability and respiratory depression. A promising strategy in this endeavor is the development of dual-target ligands that modulate the mu-opioid receptor (MOR) for analgesia while simultaneously targeting other receptors to mitigate adverse effects. This technical guide focuses on MOR agonist-2 (also known as compound 46), a novel dual-target compound characterized as a MOR partial agonist and a dopamine D3 receptor (D3R) antagonist. This unique pharmacological profile presents a rational approach to uncouple the analgesic effects of MOR activation from the dopamine-driven reinforcement pathways implicated in opioid addiction.

This document provides a comprehensive overview of the preclinical data available for this compound, detailed experimental protocols for its in vitro characterization, and standardized methodologies for its potential in vivo evaluation. The information is intended to serve as a resource for researchers and drug development professionals working on the next generation of safer pain therapeutics.

Introduction: The Rationale for Dual MOR Agonist/D3R Antagonists

The primary mechanism of action for the most effective opioid analgesics, such as morphine and fentanyl, is the activation of the MOR, a G protein-coupled receptor (GPCR). MOR activation in the central nervous system leads to profound analgesia but also triggers a cascade of undesirable effects.[1] The rewarding and reinforcing properties of opioids, which drive addiction, are largely attributed to their ability to increase dopamine levels in the brain's reward circuitry, a process significantly influenced by the dopamine D3 receptor.

The D3R is highly expressed in brain regions associated with motivation, reward, and drug-seeking behavior. Preclinical studies have shown that antagonizing the D3R can reduce the rewarding effects of opioids and attenuate drug-seeking behavior.[2] This has led to the hypothesis that a single molecule capable of simultaneously activating MOR to provide pain relief and blocking D3R to reduce reward signaling could represent a safer class of analgesics.[2][3]

This compound was designed based on this principle. By acting as a partial agonist at the MOR, it is expected to produce analgesia with a potential ceiling effect on respiratory depression, a common liability of full MOR agonists. Concurrently, its D3R antagonist activity is intended to diminish its abuse potential.[3]

Quantitative Data for this compound

The following tables summarize the in vitro binding affinities and functional potencies of this compound and its related compounds as reported in the primary literature. This data provides a quantitative basis for its dual-target engagement and functional profile.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

| Compound | MOR Ki (nM) | D3R Ki (nM) | D2R Ki (nM) | D3R vs D2R Selectivity |

| This compound (46) | 564 | 7.26 | >1000 | >137-fold |

| Loperamide | 2.6 | >10000 | >10000 | - |

| TRV130 (Oliceridine) | 2.5 | >10000 | >10000 | - |

Data sourced from Bonifazi A, et al. J Med Chem. 2023.

Table 2: In Vitro Functional Activity (BRET Assay)

| Compound | Receptor | Assay Type | Potency (pEC50/pIC50) | Efficacy (% of standard) |

| This compound (46) | MOR | G protein activation | 7.5 | 50% (vs. DAMGO) |

| This compound (46) | D3R | G protein activation | 7.9 (pIC50) | - (Antagonist) |

| DAMGO | MOR | G protein activation | 8.5 | 100% |

| Quinpirole | D3R | G protein activation | 8.2 | 100% |

Data represents functional characterization via Bioluminescence Resonance Energy Transfer (BRET) assays. Efficacy for MOR agonists is relative to the full agonist DAMGO. pIC50 indicates antagonist potency.

Signaling Pathways and Proposed Mechanism of Action

This compound exerts its effects through two distinct signaling pathways. Its partial agonism at the MOR initiates G protein-mediated signaling, leading to the desired analgesic effect. Simultaneously, its antagonism at the D3R blocks dopamine-mediated signaling in reward pathways, which is hypothesized to reduce its abuse liability.

Caption: Dual signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. This section provides protocols for the key in vitro assays used to characterize this compound, as well as standard in vivo protocols for assessing the analgesic efficacy and abuse potential of opioid compounds.

In Vitro Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for Radioligand Binding Assay.

Protocol Details:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human mu-opioid receptor (hMOR) or human dopamine D3 receptor (hD3R) are cultured and harvested.

-

Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membrane preparation (typically 10-20 µg of protein).

-

A fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]spiperone for D3R) near its Kd value.

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

For non-specific binding, a high concentration of a known unlabeled ligand (e.g., naloxone for MOR, haloperidol for D3R) is used instead of the test compound.

-

Incubate the plates for 60-120 minutes at room temperature.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to fit a one-site competition curve, which yields the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol measures the functional activity (agonism or antagonism) of a compound by detecting G protein activation.

Protocol Details:

-

Cell Culture and Transfection:

-

HEK-293T cells are transiently co-transfected with plasmids encoding for the receptor of interest (hMOR or hD3R), a Gα subunit fused to Renilla luciferase (Rluc8), a Gβ subunit, and a Gγ subunit fused to a fluorescent acceptor (e.g., Venus).

-

-

Assay Performance:

-

Transfected cells are harvested and plated into white 96-well plates.

-

For agonist testing (at MOR), cells are stimulated with varying concentrations of this compound.

-

For antagonist testing (at D3R), cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of a known D3R agonist (e.g., quinpirole).

-

The luciferase substrate (e.g., coelenterazine h) is added to each well.

-

-

Signal Detection:

-

The plate is immediately read using a microplate reader capable of simultaneously detecting the light emitted by the Rluc8 donor (e.g., at ~480 nm) and the Venus acceptor (e.g., at ~530 nm).

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.

-

For agonist mode, dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration to determine the pEC50 and Emax values.

-

For antagonist mode, the inhibition of the agonist-induced BRET signal is used to calculate the pIC50 value.

-

In Vivo Experimental Protocols (Standardized Methods)

Note: To date, in vivo data for this compound has not been published. The following protocols describe standard, widely used animal models for assessing the key characteristics of potential analgesic compounds.

This test assesses the central antinociceptive activity of a compound by measuring the latency of a thermal pain reflex.

Caption: Workflow for the Hot Plate Test.

Protocol Details:

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant, noxious temperature (e.g., 55 ± 0.5 °C).

-

Animals: Male or female mice (e.g., C57BL/6, 20-30g).

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time until a nociceptive response (typically licking a hind paw or jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Animals are then administered the test compound or vehicle via a relevant route (e.g., intraperitoneal, subcutaneous).

-

At various time points after administration (e.g., 15, 30, 60, 90 minutes), the mice are again placed on the hot plate, and the response latency is recorded.

-

-

Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

The CPP paradigm is a Pavlovian conditioning model used to assess the rewarding or aversive properties of a drug.

Protocol Details:

-

Apparatus: A CPP apparatus consisting of at least two distinct compartments with different visual and tactile cues (e.g., different wall patterns and floor textures).

-

Animals: Male or female mice or rats.

-

Procedure (unbiased design):

-

Pre-Conditioning (Day 1): Each animal is allowed to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any baseline preference for one compartment.

-

Conditioning (Days 2-X): This phase typically occurs over several days. On "drug" days, animals receive an injection of the test compound and are immediately confined to one compartment for a period (e.g., 30 minutes). On "vehicle" days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals.

-

Post-Conditioning Test (Day X+1): In a drug-free state, animals are again allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.

-

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates that the drug has rewarding properties and, therefore, abuse potential.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for safer analgesics. Its dual pharmacological profile as a MOR partial agonist and a D3R antagonist is rationally designed to provide analgesia while mitigating abuse liability. The in vitro data presented in this guide confirms its high affinity for the D3R and moderate partial agonism at the MOR.

The critical next step in the development of this compound is comprehensive in vivo characterization. Studies using established animal models, such as the hot plate test for analgesia and conditioned place preference for abuse liability, are essential to validate the therapeutic hypothesis. Furthermore, assessment of other opioid-related side effects, particularly respiratory depression and constipation, will be crucial in determining its overall safety profile and potential for clinical translation. The experimental protocols detailed herein provide a framework for these future investigations, which will ultimately determine the role of this compound and similar dual-target ligands in the future of pain management.

References

- 1. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

A Technical Guide to Foundational Research on G Protein Biased µ-Opioid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on G protein biased µ-opioid receptor (MOR) agonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document covers the core principles of biased agonism, key signaling pathways, detailed experimental protocols for characterization, and a comparative analysis of prominent biased agonists.

Introduction to G Protein Biased Agonism at the µ-Opioid Receptor

The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics like morphine.[1][2] Upon activation, the MOR initiates two main intracellular signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.[3][4] The G protein pathway, primarily through the Gαi/o subunit, is largely associated with the desired analgesic effects.[3] Conversely, the recruitment of β-arrestin 2 is hypothesized to be involved in mediating the adverse side effects of opioids, such as respiratory depression, constipation, and the development of tolerance.

The concept of "biased agonism" or "functional selectivity" posits that certain ligands can preferentially activate one signaling pathway over another. G protein biased MOR agonists are compounds designed to selectively engage the G protein signaling cascade while minimizing the recruitment of β-arrestin. This approach holds the promise of developing safer opioid analgesics with an improved therapeutic window, offering potent pain relief with a reduced side-effect profile. Prominent examples of such compounds that have been extensively studied include Oliceridine (TRV130), PZM21, and SR-17018.

Signaling Pathways in MOR Activation

The signaling outcomes of MOR activation are determined by the conformational state stabilized by the binding of a specific agonist, which in turn dictates the coupling efficiency to intracellular transducers.

G Protein-Dependent Signaling

Upon agonist binding, the MOR undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins of the Gi/o family. This coupling leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This cascade of events is central to the analgesic effects of opioids.

β-Arrestin-Dependent Signaling

Following agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the MOR can recruit β-arrestin proteins, particularly β-arrestin 2. This interaction desensitizes the G protein signaling and promotes receptor internalization. Beyond its role in desensitization, β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. These pathways are thought to contribute to the undesirable side effects of opioids.

Quantitative Data for G Protein Biased MOR Agonists

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |

| DAMGO | 10 - 50 | 100% | |

| Morphine | 50 - 200 | 60 - 80% | |

| Oliceridine (TRV130) | 10 - 100 | 90 - 100% | |

| PZM21 | 4.6 | ~65% (partial agonist) | |

| SR-17018 | 97 | Partial Agonist |

Table 2: β-Arrestin 2 Recruitment (Enzyme Complementation/BRET Assay)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |

| DAMGO | 50 - 300 | 100% | |

| Morphine | 100 - 500 | 40 - 60% | |

| Oliceridine (TRV130) | >10,000 | < 15% | |

| PZM21 | >10,000 | Undetectable | |

| SR-17018 | >10,000 | Very low/Undetectable |

Table 3: Bias Factor Calculation

The bias factor is a quantitative measure of a ligand's preference for one pathway over another, typically calculated relative to a reference compound (e.g., DAMGO). A higher bias factor indicates greater preference for the G protein pathway.

| Compound | Bias Factor (G protein vs. β-arrestin) | Reference |

| DAMGO | 1 (by definition) | |

| Morphine | ~1.8 - 2.5 | |

| Oliceridine (TRV130) | >10 | |

| SR-17018 | Extremely high |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of biased agonists. Below are generalized protocols for key in vitro assays.

[³⁵S]GTPγS Binding Assay for G Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, serving as a direct measure of G protein activation.

Methodology:

-

Membrane Preparation: CHO or HEK293 cells stably expressing the human MOR are cultured and harvested. Cells are homogenized in a buffer and centrifuged to isolate the cell membranes.

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: Membranes are incubated with varying concentrations of the test agonist, a fixed concentration of [³⁵S]GTPγS, and GDP.

-

Incubation: The reaction is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Data are normalized to the maximal stimulation produced by a full agonist like DAMGO and plotted as a concentration-response curve to determine EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled receptors.

Methodology:

-

Cell Culture: HEK293 or CHO cells expressing the MOR are plated in 96- or 384-well plates.

-

Stimulation: Cells are pre-treated with an adenylyl cyclase activator, such as forskolin, to elevate intracellular cAMP levels.

-

Agonist Treatment: Cells are then treated with various concentrations of the test agonist.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or similar detection technologies.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated and plotted against the agonist concentration to derive EC₅₀ and Eₘₐₓ.

β-Arrestin Recruitment Assays (e.g., PathHunter™)

These assays measure the recruitment of β-arrestin to the activated MOR, often using enzyme fragment complementation (EFC) technology.

Methodology:

-

Cell Line: A cell line is used that co-expresses the MOR fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, complementing enzyme fragment (Enzyme Acceptor).

-

Agonist Stimulation: Cells are plated and then stimulated with varying concentrations of the test agonist.

-

Recruitment and Complementation: Agonist binding induces MOR phosphorylation and subsequent recruitment of the β-arrestin-enzyme fragment fusion. This brings the two enzyme fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme.

-

Substrate Addition and Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent product.

-

Quantification: The luminescent signal is measured using a plate reader.

-

Data Analysis: The signal intensity is directly proportional to the amount of β-arrestin recruitment. Data are used to generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values.

Experimental and Logic Workflow

The process of identifying and characterizing G protein biased MOR agonists follows a structured workflow, from initial screening to in-depth pharmacological profiling.

Conclusion and Future Directions

The foundational research into G protein biased MOR agonists has established a compelling therapeutic hypothesis: the separation of analgesia from adverse effects by targeting specific signaling pathways. Compounds like Oliceridine, PZM21, and SR-17018 have provided crucial tools for exploring this concept. While Oliceridine (Olinvyk™) has received FDA approval for specific indications, the debate continues regarding the extent to which G protein bias, as opposed to other pharmacological properties like partial agonism, contributes to the observed safety profiles.

Future research will need to focus on developing agonists with even greater bias to definitively test the hypothesis. Additionally, a deeper understanding of the structural basis for biased signaling at the MOR will be critical for the rational design of next-generation analgesics. The continued application of rigorous, quantitative pharmacological methods will be essential in advancing this promising field of drug discovery.

References

- 1. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 4. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of D3R Antagonism in MOR Agonists: A New Frontier in Safer Analgesia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The opioid crisis has underscored the urgent need for potent analgesics with a diminished risk of abuse and dependence. A promising strategy that has gained significant traction is the development of bifunctional ligands that combine mu-opioid receptor (MOR) agonism for pain relief with dopamine D3 receptor (D3R) antagonism to mitigate the rewarding effects that drive addiction. This guide provides a comprehensive overview of the significance of this dual-target approach, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying molecular and logical frameworks.

The core concept is that by simultaneously activating MOR to produce analgesia and blocking D3R, which is critically involved in the dopamine-mediated reward pathway, it is possible to uncouple the therapeutic efficacy of opioids from their addictive potential.[1][2] Preclinical studies have demonstrated that selective D3R antagonists can reduce opioid self-administration and reinstatement of drug-seeking behavior in animal models without compromising the antinociceptive effects of MOR agonists.[2] This has spurred the rational design of single molecules that possess both pharmacological activities, aiming to create safer and more effective pain management therapies.[1][2]

Quantitative Data Presentation

The development of bifunctional MOR agonist/D3R antagonist ligands has led to the identification of several promising compounds. The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) for a selection of these molecules at human MOR (hMOR), D2 (hD2R), and D3 (hD3R) receptors. This data allows for a comparative analysis of their potency, selectivity, and efficacy.

Table 1: Binding Affinities (Ki, nM) of Bifunctional MOR Agonist/D3R Antagonist Compounds

| Compound | hMOR Ki (nM) | hD2R Ki (nM) | hD3R Ki (nM) | D2R/D3R Selectivity Ratio |

| 8 | 1.3 | 121 | 3.8 | 31.8 |

| 9 | 2.1 | 11.5 | 0.9 | 12.8 |

| 10 | 0.8 | 33.4 | 1.2 | 27.8 |

| 23 | 0.832 | 74.7 | 171 | 0.44 |

| 28 | 5.8 | 13.9 | 1.8 | 7.7 |

| 40 | 1.4 | 18.2 | 0.7 | 26.0 |

| 46 | 564 | 141 | 7.26 | 19.4 |

| 84 | 13.5 | 11.4 | 2.9 | 3.9 |

| 114 | 2.9 | 13.9 | 1.1 | 12.6 |

| 121 | 1.9 | 11.2 | 0.9 | 12.4 |

Data presented as the mean of multiple experiments. Ki values were determined by radioligand competition binding assays.

Table 2: Functional Activity (EC50, nM and Emax, %) of Bifunctional Compounds

| Compound | hMOR Agonism (G-protein) | hD3R Antagonism (G-protein) |

| EC50 (nM) | Emax (%) | |

| 8 | 11.2 | 95 |

| 9 | 15.1 | 98 |

| 10 | 8.7 | 100 |

| 28 | 22.5 | 85 |

| 40 | 9.8 | 92 |

| 114 | 12.3 | 88 |

| 121 | 10.5 | 90 |

EC50 and Emax values for MOR agonism were determined relative to the full agonist DAMGO. IC50 and % inhibition for D3R antagonism were determined against the agonist quinpirole. Functional activity was assessed using BRET-based G-protein activation assays.

Mandatory Visualizations

Signaling Pathways

Caption: MOR and D3R signaling pathways and potential heteromerization.

Experimental Workflow

Caption: Experimental workflow for characterizing bifunctional MOR/D3R ligands.

Logical Framework

Caption: Logical relationship of dual pharmacology to achieve safer analgesia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used in the characterization of bifunctional MOR agonist/D3R antagonist compounds.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for MOR, D3R, and D2R.

Materials:

-

HEK293 cells stably expressing hMOR, hD3R, or hD2R.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Radioligands: [³H]-DAMGO (for MOR), [³H]-Spiperone or [³H]-Methyl-Spiperone (for D2R/D3R).

-

Non-specific binding competitors: Naloxone (10 µM for MOR), Haloperidol (10 µM for D2R/D3R).

-

Test compounds at various concentrations.

-

96-well plates, glass fiber filters (e.g., GF/C), cell harvester, and scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

-

Assay Setup: In a 96-well plate, combine in a final volume of 250-500 µL:

-

Membrane homogenate (20-50 µg protein).

-

Radioligand at a concentration near its Kd value (e.g., 1-2 nM [³H]-DAMGO).

-

Assay buffer.

-

Increasing concentrations of the test compound (e.g., 0.01 nM to 10 µM).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the corresponding competitor (e.g., 10 µM Naloxone).

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

BRET-Based Functional Assays (G-Protein Activation & β-Arrestin Recruitment)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at MOR, and its potency (IC50) as an antagonist at D3R.

Materials:

-

HEK293 cells co-transfected with constructs for the receptor of interest (MOR or D3R), a G-protein biosensor (e.g., Gαi-Rluc8 and Gγ-Venus), or a β-arrestin biosensor (e.g., Receptor-Rluc8 and Venus-β-arrestin2).

-

Cell culture medium and transfection reagents.

-

Assay buffer: HBSS or PBS with 0.1% BSA.

-

BRET substrate: Coelenterazine h.

-

Test compounds, reference agonist (e.g., DAMGO for MOR, Quinpirole for D3R), and reference antagonist.

-

White, opaque 96-well microplates.

-

BRET-capable plate reader with dual emission filters (e.g., 485 nm for Rluc8 and 530 nm for Venus).

Procedure:

-

Cell Preparation: Seed transfected HEK293 cells into white 96-well plates and grow to 80-90% confluency.

-

Agonist Mode (for MOR):

-

Replace the culture medium with assay buffer.

-

Add increasing concentrations of the test compound or reference agonist (e.g., DAMGO).

-

Incubate for 5-15 minutes at 37°C.

-

-

Antagonist Mode (for D3R):

-

Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes at 37°C.

-

Add the reference agonist (e.g., Quinpirole) at its EC80 concentration.

-

Incubate for an additional 5-15 minutes.

-

-

BRET Measurement:

-

Add the BRET substrate Coelenterazine h to each well (final concentration ~5 µM).

-

Incubate for 5-10 minutes in the dark.

-

Measure the luminescence signals simultaneously at the two emission wavelengths (e.g., 485 nm and 530 nm) using a BRET plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 485 nm).

-

Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET signal.

-

For agonist mode: Plot the net BRET signal against the log concentration of the test compound. Determine EC50 and Emax values using non-linear regression. Emax is often expressed as a percentage of the maximal response to a reference full agonist.

-

For antagonist mode: Plot the BRET signal against the log concentration of the test compound. Determine the IC50 value.

-

In Vivo Behavioral Assays

Objective: To assess the rewarding or aversive properties of a test compound.

Apparatus: A three-chamber CPP box with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

Procedure:

-

Pre-Conditioning (Baseline Preference): On Day 1, place the animal (rat or mouse) in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each of the two larger chambers. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.

-

Conditioning (Days 2-9): This phase typically consists of 8 days of conditioning with alternating injections.

-

On drug conditioning days (e.g., Days 2, 4, 6, 8), administer the test compound (or a drug of abuse like morphine as a positive control) and immediately confine the animal to its initially non-preferred chamber for 30 minutes.

-

On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer saline and confine the animal to its initially preferred chamber for 30 minutes. The order of injections should be counterbalanced across animals.

-

-

Post-Conditioning (Test Day): On Day 10, place the animal in the central chamber in a drug-free state and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.

-

Data Analysis: Calculate the CPP score as the difference between the time spent in the drug-paired chamber on the test day and the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (preference), while a significant decrease indicates an aversive effect.

Objective: To measure the reinforcing efficacy and abuse potential of a test compound.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to an indwelling intravenous catheter.

Procedure:

-

Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal (rat) under anesthesia. Allow for a recovery period of 5-7 days.

-

Acquisition Phase: Place the animals in the operant chambers for daily 2-hour sessions. Presses on the active lever result in an intravenous infusion of a reinforcing drug (e.g., heroin or oxycodone) and the presentation of a conditioned stimulus (e.g., light cue). Inactive lever presses have no consequence. Training continues until a stable baseline of responding is achieved (e.g., <20% variation over 3 consecutive days).

-

Extinction Phase: Replace the drug with saline. Active lever presses now result in a saline infusion, but the light cue is still presented. Continue sessions until responding on the active lever decreases to a low level (e.g., <25% of the acquisition baseline).

-

Reinstatement Test: After extinction, test for reinstatement of drug-seeking behavior. This can be triggered by:

-

Drug-primed reinstatement: A non-contingent injection of the training drug.

-

Cue-induced reinstatement: Presentation of the drug-associated light cue following an active lever press (with saline infusion).

-

Stress-induced reinstatement: Exposure to a stressor (e.g., intermittent footshock) prior to the session.

-

-

Testing Bifunctional Ligands: The effect of a bifunctional MOR agonist/D3R antagonist can be assessed by administering it prior to the reinstatement test to see if it reduces drug-seeking behavior (i.e., lever pressing).

-

Data Analysis: The primary measure is the number of presses on the active versus the inactive lever. A significant increase in active lever pressing during the reinstatement phase compared to the extinction phase indicates relapse-like behavior. A reduction in this reinstated responding by the test compound indicates potential anti-addiction efficacy.

References

- 1. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Early-Stage Research Profile of MOR Agonist-2 for Pain Management

Executive Summary

The development of novel mu-opioid receptor (MOR) agonists for pain management remains a critical objective in pharmaceutical research. The ideal candidate would retain the potent analgesic properties of classical opioids while minimizing dose-limiting and life-threatening side effects such as respiratory depression and gastrointestinal dysfunction. This document provides a technical overview of the preclinical profile of a representative, early-stage MOR agonist, herein referred to as MOR Agonist-2. This compound is conceptualized as a G-protein biased agonist, designed to preferentially activate the G-protein signaling pathway responsible for analgesia over the β-arrestin pathway associated with adverse effects.[1][2][3][4] This guide summarizes its pharmacological characteristics through quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow.

Quantitative Pharmacological Data

The preclinical data for this compound are synthesized from studies on G-protein biased agonists like Oliceridine and PZM21.[3] The data are presented to provide a clear, comparative assessment of its in vitro and in vivo properties.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Value | Assay System | Notes |

|---|---|---|---|

| Binding Affinity (Ki) | 1.5 nM | Competitive Radioligand Binding ([³H]-DAMGO) | High affinity for the human mu-opioid receptor. Lower Ki values indicate higher affinity. |

| Functional Potency (EC₅₀) | 95 nM | [³⁵S]GTPγS Binding Assay | Potency in activating G-protein signaling. |

| Functional Efficacy (Eₘₐₓ) | 75% (vs. DAMGO) | [³⁵S]GTPγS Binding Assay | Partial agonist activity at the G-protein pathway compared to the full agonist DAMGO. |

| β-Arrestin2 Recruitment (EC₅₀) | >10,000 nM | BRET or Enzyme Complementation Assay | Significantly reduced potency for recruiting β-arrestin2, indicating G-protein bias. |

| Bias Factor (vs. DAMGO) | ~90 | Calculated from G-protein/β-arrestin data | Quantifies the preference for G-protein signaling over β-arrestin recruitment. |

Table 2: In Vivo Analgesic Efficacy of this compound in Rodent Models

| Parameter | Value | Assay System | Notes |

|---|---|---|---|

| Analgesic Potency (ED₅₀) | 3 mg/kg | Mouse Hot Plate Test (55°C) | Dose required to produce a 50% maximal analgesic effect. |

| Maximal Possible Effect (%MPE) | 90% | Mouse Hot Plate Test (55°C) | High level of analgesia achieved at effective doses. |

| Analgesic Latency | 5.8 seconds (at ED₅₀) | Rat Tail-Flick Test | Increased latency to withdraw tail from a thermal stimulus indicates analgesia. |

| Therapeutic Window | ~10-fold | (Respiratory Depression ED₅₀) / (Analgesia ED₅₀) | Represents an improved safety margin compared to morphine. |

Signaling Pathways and Mechanism of Action

This compound acts as a biased agonist at the mu-opioid receptor, a Class A G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change that preferentially couples the receptor to inhibitory G-proteins (Gαi/o). This action initiates the desired analgesic signaling cascade while minimizing the recruitment of β-arrestin-2, which is implicated in adverse effects.

G-Protein Dependent Signaling (Analgesia)

The primary mechanism involves the activation of the Gαi/o pathway. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociated Gβγ dimer modulates ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing a potent analgesic effect.

References

Oliceridine (TRV130): A Technical Overview of a G-Protein Biased Mu-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine (also known as TRV130 and marketed as Olinvyk) is a novel, potent, and intravenously administered G-protein biased agonist of the mu-opioid receptor (MOR).[1][2][3] It represents a significant advancement in the field of analgesics, designed to provide pain relief comparable to conventional opioids like morphine while potentially offering a more favorable side-effect profile.[1][4] The therapeutic innovation of oliceridine lies in its "biased agonism" or "functional selectivity," wherein it preferentially activates the G-protein signaling pathway responsible for analgesia, while demonstrating reduced engagement of the β-arrestin pathway, which is associated with common opioid-related adverse effects such as respiratory depression and constipation. This technical guide provides a comprehensive overview of oliceridine's chemical structure, synthesis, mechanism of action, and key experimental data.

Chemical Structure

Oliceridine is a complex molecule with a unique scaffold that distinguishes it from traditional morphinan-based opioids.

-

IUPAC Name: N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine

-

Molecular Formula: C₂₂H₃₀N₂O₂S

-

Molar Mass: 386.55 g·mol⁻¹

-

CAS Number: 1401028-24-7

-

Synonyms: TRV130, Olinvyk

Synthesis Overview

The synthesis of oliceridine is a multi-step process that involves the construction of its core spirocyclic structure followed by the introduction of the side chains. A general overview of a reported synthesis route is as follows:

-

Formation of the Spirocyclic Ketone: The synthesis can begin with a Prins reaction between pentanone and but-3-en-1-ol, followed by an oxidation step (e.g., Ley-Griffith oxidation) to yield the 6-oxaspiro[4.5]decan-9-one core.

-

Introduction of the Cyano Group: A Knoevenagel condensation of the spirocyclic ketone with methyl cyanoacetate introduces a cyanoacetate group.

-

Conjugate Addition: The pyridinyl group is introduced via a conjugate addition of a pyridinyl Grignard reagent to the unsaturated cyanoester.

-

Decarboxylation and Chiral Separation: The resulting product undergoes decarboxylation to yield the nitrile. The desired (R)-enantiomer is then isolated using chiral supercritical fluid chromatography.

-

Reduction of the Nitrile: The nitrile is reduced to a primary amine using a reducing agent like lithium aluminum hydride.

-

Reductive Amination: Finally, a reductive amination reaction between the primary amine and 3-methoxythiophene-2-carbaldehyde yields oliceridine.

References

- 1. The Utilization of Mu-Opioid Receptor Biased Agonists: Oliceridine, an Opioid Analgesic with Reduced Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]